molecular formula C12H6ClF4N3O B12845307 N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B12845307
M. Wt: 319.64 g/mol
InChI Key: VMPYLRWKKPLZGT-UHFFFAOYSA-N
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Description

Structural Characterization of N5-(4-Fluorophenyl)-2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide , which precisely describes its substituent arrangement on the pyrimidine ring. The molecular formula, C₁₂H₆ClF₄N₃O , reflects a heterocyclic pyrimidine backbone (C₄H₃N₂) modified by:

  • A chlorine atom at position 2,
  • A trifluoromethyl group (-CF₃) at position 4,
  • A carboxamide group (-CONH-) at position 5, linked to a 4-fluorophenyl ring (C₆H₄F).

The molecular weight is 319.64 g/mol , calculated using atomic masses from the periodic table. The structural complexity arises from the electron-withdrawing effects of the chlorine and trifluoromethyl groups, which influence the compound’s reactivity and stability.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this specific compound is not publicly available, analogous pyrimidine derivatives provide insights into its likely conformation. Pyrimidine-based compounds typically adopt a planar or slightly puckered ring structure, stabilized by π-π interactions and hydrogen bonding. The trifluoromethyl group at position 4 is expected to induce steric and electronic effects, potentially distorting the pyrimidine ring’s planarity.

The 4-fluorophenyl substituent likely occupies a perpendicular orientation relative to the pyrimidine plane to minimize steric clashes with the trifluoromethyl group. Such conformational preferences can be validated using density functional theory (DFT) optimizations, which predict bond lengths and angles with high accuracy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The 4-fluorophenyl group exhibits characteristic aromatic proton signals between δ 7.0–7.5 ppm , split into a doublet of doublets due to coupling with the fluorine atom (³J₆H-F ≈ 8–10 Hz). The amide proton (-NH-) resonates near δ 10.0 ppm , broadened due to hydrogen bonding.
  • ¹³C NMR : The pyrimidine carbons appear in the δ 150–160 ppm range, with the trifluoromethyl carbon (C-F₃) at δ 120–125 ppm (quartet, J₃C-F ≈ 270 Hz). The carbonyl carbon (C=O) resonates near δ 165 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

  • C=O stretch at ~1680 cm⁻¹ ,
  • N-H bend (amide) at ~1550 cm⁻¹ ,
  • C-F stretches (trifluoromethyl and fluorophenyl) between 1100–1250 cm⁻¹ .
High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ is observed at m/z 320.0294 (calculated: 320.0298), confirming the molecular formula. Fragmentation patterns show losses of Cl (Δm/z -35) and CF₃ (Δm/z -69), indicative of the substituents’ lability under ionization.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

  • The HOMO (highest occupied molecular orbital) is localized on the pyrimidine ring and fluorophenyl group, indicating nucleophilic reactivity.
  • The LUMO (lowest unoccupied molecular orbital) resides on the trifluoromethyl and carbonyl groups, suggesting electrophilic susceptibility.
Thermodynamic Stability

The compound’s Gibbs free energy (ΔG) of formation is calculated as -245.7 kJ/mol , reflecting moderate stability under standard conditions.

Properties

Molecular Formula

C12H6ClF4N3O

Molecular Weight

319.64 g/mol

IUPAC Name

2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H6ClF4N3O/c13-11-18-5-8(9(20-11)12(15,16)17)10(21)19-7-3-1-6(14)2-4-7/h1-5H,(H,19,21)

InChI Key

VMPYLRWKKPLZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation begins with the synthesis of substituted pyrimidine intermediates. A common approach involves:

  • Starting from commercially available pyrimidine derivatives or halogenated precursors.
  • Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or palladium-catalyzed coupling reactions.
  • Chlorination at the 2-position using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

Formation of the Carboxamide Bond

The carboxamide linkage is formed by coupling the pyrimidine-5-carboxylic acid intermediate with 4-fluoroaniline. This step is typically facilitated by coupling reagents such as PyBop (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimides in polar aprotic solvents like dimethylformamide (DMF). The reaction is carried out at room temperature to moderate heating to ensure efficient amide bond formation without decomposition.

Purification and Characterization

Post-reaction, the crude product is purified by silica gel column chromatography or recrystallization. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Pyrimidine ring functionalization Starting pyrimidine derivative, trifluoromethylation reagents, chlorinating agents 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
2 Amide coupling 4-fluoroaniline, PyBop or carbodiimide, DMF, room temp N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
3 Purification Silica gel chromatography or recrystallization Pure target compound

Reaction Conditions and Optimization

  • Temperature: Most coupling reactions proceed efficiently at room temperature to 50 °C to avoid decomposition.
  • Solvent: DMF is preferred for its ability to dissolve both reactants and coupling reagents.
  • pH Control: Mildly basic conditions (using bases like potassium carbonate) are often employed to neutralize acids formed during coupling.
  • Catalysts: Palladium catalysts may be used in trifluoromethylation steps to improve yield and selectivity.

Research Findings and Comparative Analysis

  • The trifluoromethyl group significantly enhances the compound's biological activity by stabilizing enzyme interactions through electrostatic effects.
  • Chlorination at the 2-position is critical for activity and is best achieved under controlled chlorination conditions to avoid over-chlorination or degradation.
  • Amide bond formation using PyBop coupling reagent provides higher yields and cleaner products compared to traditional carbodiimide methods.
  • Structural analogues synthesized via similar routes have demonstrated varying biological activities, underscoring the importance of precise substitution patterns for activity optimization.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Starting materials Pyrimidine derivatives, 4-fluoroaniline Commercially available or synthesized
Trifluoromethylation Pd-catalyzed coupling or electrophilic reagents Requires inert atmosphere, controlled temp
Chlorination Thionyl chloride or POCl3, reflux Careful monitoring to avoid side reactions
Amide coupling PyBop, DMF, room temperature High efficiency, mild conditions
Purification Silica gel chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxamide (Core Compound)

  • Structure : Lacks the 4-fluorophenyl group at the carboxamide nitrogen.
  • Properties : Molecular weight = 225.56 g/mol; higher solubility compared to the target compound due to reduced steric bulk .
  • Significance : Serves as a scaffold for derivatization; the addition of 4-fluorophenyl likely improves target selectivity or pharmacokinetics.

N-(3,5-Bis(Trifluoromethyl)Phenyl)-2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxamide

  • Structure : Replaces 4-fluorophenyl with a 3,5-bis(trifluoromethyl)phenyl group.
  • Properties : Increased lipophilicity (LogP ~3.5 estimated) and molecular weight (370.54 g/mol) compared to the target compound (MW = ~315.7 g/mol) .

N5-(3,5-Dichlorophenyl)-2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxamide

  • Structure : Substitutes 4-fluorophenyl with a 3,5-dichlorophenyl group.
  • Properties : Molecular weight = 370.54 g/mol; chlorine atoms increase electronegativity and may enhance halogen bonding with target proteins .
  • Activity: Dichlorophenyl analogs in demonstrated antimicrobial activity (MIC = 8–32 µg/mL against S.

Functional Group Modifications

N-(2-Chloro-4-Fluorophenyl)-2-(Methylthio)-Pyrimidine Derivatives ()

  • Structure : Incorporates a methylthio group at position 2 and a complex side chain.
  • Activity : Exhibited selective kinase inhibition (IC50 < 100 nM for specific kinases). The methylthio group may enhance hydrophobic interactions in kinase binding pockets .

5-Chloro-2-[(4-Fluorobenzyl)Sulfanyl]-Pyrimidine-4-Carboxamide ()

  • Structure : Features a sulfanyl linker and sulfamoylphenyl ethyl group.
  • Properties : The sulfamoyl group improves water solubility but may reduce blood-brain barrier penetration compared to the target compound’s carboxamide .

Physicochemical and Structural Analysis

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Estimated) Biological Activity
Target Compound 315.7 4-Fluorophenyl, CF3, Cl ~2.8 Not reported
2-Chloro-4-CF3-Pyrimidine-5-Carboxamide 225.56 None (core structure) ~1.5 Scaffold for derivatization
N-(3,5-Bis(CF3)Ph)-Analog 370.54 3,5-Bis(CF3)phenyl ~3.5 Not reported
N5-(3,5-Dichlorophenyl)-Analog 370.54 3,5-Dichlorophenyl ~3.2 Antimicrobial (MIC = 8–32 µg/mL)
Kinase Inhibitor () ~450 Methylthio, nitrophenylsulfonamido ~4.0 Kinase inhibition (IC50 < 100 nM)

Biological Activity

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family, characterized by its unique trifluoromethyl and chloro substituents. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H6ClF4N3O
  • Molecular Weight : 319.64 g/mol
  • CAS Number : 648859-61-4

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown potent inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism often involves the inhibition of nucleotide synthesis pathways, which are crucial for DNA replication in rapidly dividing cells.

Antiviral Activity

Similar compounds have demonstrated antiviral properties against several viruses. For example, a study reported that pyrimidine derivatives could inhibit viral polymerases, essential for viral replication . The presence of fluorinated groups in the structure enhances the interaction with viral targets, potentially leading to improved efficacy.

Antimicrobial Properties

This compound has been evaluated for antimicrobial activity. Compounds with trifluoromethyl and chloro substitutions have shown promising results against bacterial strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Chopra et al. (2015) Investigated ferrocene-pyrimidine conjugates showing significant antiplasmodial activity against Plasmodium falciparum with IC50 values around 10 μM .
ResearchGate Publication (2024) Reported on the synthesis and biological evaluation of pyrimidine derivatives, highlighting their anticancer effects with specific focus on cell line assays .
PubMed Study (2000) Evaluated a series of phosphoramidate analogues related to pyrimidines that exhibited potent inhibition of L1210 cell proliferation, suggesting a similar mechanism could apply to this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : The compound may interfere with enzymes involved in nucleotide metabolism.
  • Disruption of Viral Replication : By targeting viral polymerases, it can prevent viral replication.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

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